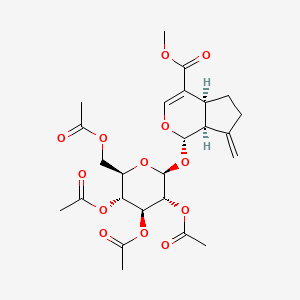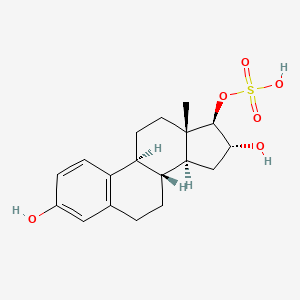
エストリオール17-硫酸エステル
概要
説明
Estriol 17-sulfate (E17S) is a naturally occurring steroid ester sulfate, which is found in the human body and is produced by the ovaries and placenta. It is an important hormone that plays a role in the reproductive system, and is also involved in the regulation of metabolic processes. In recent years, it has been used in a variety of laboratory experiments and clinical studies, due to its potential therapeutic benefits.
科学的研究の応用
妊娠における抗酸化特性
エストリオール17-硫酸エステル: は、妊娠中の抗酸化剤としての潜在的な役割について研究されています。 研究によると、エストリオール17-硫酸エステルはヒト胎盤ミクロソームによって2-ヒドロキシエストラジオール17-硫酸エステル (2-OH-ES)に変換される可能性があり、これは胎盤の抗酸化剤として機能する可能性があります 。 この変換プロセスには、CYP2C8やCYP2C9などの特定のシトクロムP450アイソフォームが関与しており、これらは主に2-OH-ESの産生に関与すると考えられています 。 この代謝経路を理解することで、妊娠高血圧症などの病態への洞察が得られ、妊娠中の重篤な疾患のリスクを軽減する治療法の開発につながる可能性があります .
環境モニタリング
エストリオール17-硫酸エステル: は、環境研究、特に表面水中の遊離エストロゲンと結合型エストロゲンの同時測定にも関連しています 。環境中のエストロゲンは、たとえ微量であっても、内分泌かく乱作用を持つため、有害な影響を与える可能性があります。 キャピラリー液体クロマトグラフィータンデム質量分析など、高度な方法が、エストリオール17-硫酸エステルなどのエストロゲンを天然水源から検出するために用いられています 。これは、環境汚染を監視し、エストロゲン性化合物の生態学的影響を理解するために不可欠です。
がん治療研究
腫瘍学の分野では、エストリオール17-硫酸エステルは、特定のがんの種類の治療プロセスで使用されるエストロゲンの広範な研究の一部です。 エストロゲンはホルモン療法において重要な役割を果たし、性徴の発達と維持、生殖系の維持に不可欠です 。 エストリオール17-硫酸エステルなどの結合型を含むエストロゲンのバイオアベイラビリティと生物学的活性の研究は、効果的ながん治療の開発に不可欠です .
代謝研究
エストリオール17-硫酸エステルの代謝は、薬物動態学および創薬において興味深い対象です。 研究では、エストラジオールとその17-硫酸エステルの代謝を組換えヒトCYPアイソフォームを用いて比較することで、代謝クリアランスと酵素親和性を理解しています 。このような研究は、創薬、およびヒトにおける医薬品化合物の挙動を予測するために重要です。
内分泌研究
エストリオール17-硫酸エステルは、エストロゲン受容体との相互作用により、内分泌研究に関与しています。 遊離型と結合型を研究することで、内分泌系の機能と、さまざまな化合物によって引き起こされる潜在的なかく乱を理解することができます .
生殖健康
エストロゲン活性における役割から、エストリオール17-硫酸エステルは生殖健康研究においても関連しています。 エストロゲンが受胎能力、妊娠、および生殖全般に与える影響を調査する際に、エストリオール17-硫酸エステルは含まれます .
製薬開発
製薬業界では、エストリオール17-硫酸エステルが、特にホルモン補充療法における医薬品製剤の潜在的な用途について調査しています。 エストリオール17-硫酸エステルの特性と他の化合物との相互作用は、安全で効果的な医薬品を開発するために重要です .
バイオアベイラビリティと生物学的活性調節
エストリオール17-硫酸エステルは、エストロゲンのバイオアベイラビリティと生物学的活性の調節に関する研究の一部です。 この研究は、エストロゲンが体内でどのように代謝され、変換されるかを理解するために重要であり、健康、発達、受胎能力に影響を与えます .
作用機序
- When estriol 17-sulfate binds to ER, it can enter the nucleus of the target cell and regulate gene transcription .
- Estriol 17-sulfate affects several pathways:
Target of Action
Biochemical Pathways
Safety and Hazards
将来の方向性
Estriol 17-sulfate has been implicated in the biology of breast cancer via serving as an active reservoir of estradiol . It is not available as a commercial pharmaceutical drug , but it is a minor constituent (0.9%) of conjugated equine estrogens (CEEs), or Premarin . It effectively functions as a prodrug to estradiol in this preparation .
生化学分析
Biochemical Properties
Estriol 17-sulfate is involved in several biochemical reactions, primarily through its interaction with enzymes such as estrogen sulfotransferases and steroid sulfatases. Estrogen sulfotransferases catalyze the sulfation of estriol to form Estriol 17-sulfate, while steroid sulfatases hydrolyze Estriol 17-sulfate back to estriol . These interactions are crucial for maintaining the balance of active and inactive forms of estrogens in the body. Estriol 17-sulfate also interacts with various proteins and biomolecules, influencing their activity and function.
Cellular Effects
Estriol 17-sulfate exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Estriol 17-sulfate can bind to estrogen receptors on the cell membrane, triggering a cascade of intracellular signaling events that regulate gene transcription and protein synthesis . This modulation of cellular activities can impact processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Estriol 17-sulfate involves its binding to estrogen receptors, which then translocate to the nucleus and regulate gene transcription . This process leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that mediate the effects of Estriol 17-sulfate on target cells. Additionally, Estriol 17-sulfate can inhibit or activate enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Estriol 17-sulfate can vary over time. Studies have shown that Estriol 17-sulfate is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to Estriol 17-sulfate in in vitro and in vivo studies has revealed its potential to modulate cellular functions and metabolic activities over extended periods. These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of Estriol 17-sulfate in animal models vary with different dosages. At low doses, Estriol 17-sulfate can positively influence cellular functions and metabolic activities . At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of Estriol 17-sulfate in clinical applications.
Metabolic Pathways
Estriol 17-sulfate is involved in several metabolic pathways, including its conversion to estriol and other estrogen metabolites . Enzymes such as estrogen sulfotransferases and steroid sulfatases play a pivotal role in these metabolic processes. The interaction of Estriol 17-sulfate with these enzymes can influence metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of Estriol 17-sulfate within cells and tissues involve specific transporters and binding proteins . These molecules facilitate the movement of Estriol 17-sulfate across cell membranes and its accumulation in target tissues. The localization and distribution of Estriol 17-sulfate can affect its biological activity and function, making it essential to understand these processes for therapeutic applications.
Subcellular Localization
Estriol 17-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of Estriol 17-sulfate is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)/t13-,14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAOZBHEZQGPLH-ZXXIGWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962218 | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42028-21-7 | |
| Record name | Estriol 17-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042028217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,16-Dihydroxyestra-1(10),2,4-trien-17-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How specific is the antibody response to Estriol 17-sulfate?
A1: Research indicates that antibodies generated against Estriol 17-sulfate linked to a carrier protein demonstrate remarkably high specificity for this compound. [] While a slight cross-reaction (0.2%) was observed with Estriol 17-sulfate, interactions with other estrogen sulfates were negligible. Importantly, there were no significant cross-reactions with free estrogens, their glucuronides, or other related steroids. [] This high specificity makes antibodies against Estriol 17-sulfate potentially valuable tools for research and diagnostics.
Q2: Are there alternative forms of Estriol that exhibit different biological activities?
A3: Yes, research indicates that Estriol, Estriol-3-sulfate, and Estriol 17-sulfate may have distinct biological activities. [, ] Studies have explored their individual effects on breast cancer cells, suggesting variations in their interactions with cellular targets and potential therapeutic implications. These findings underscore the importance of investigating different forms of Estriol and their specific mechanisms of action.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


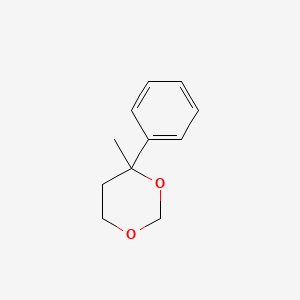
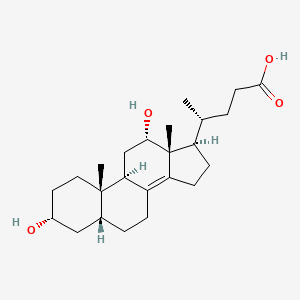
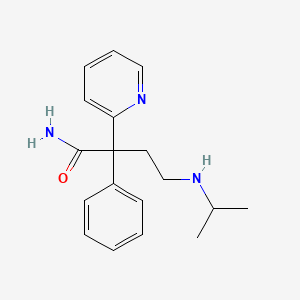
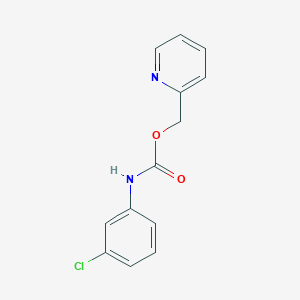


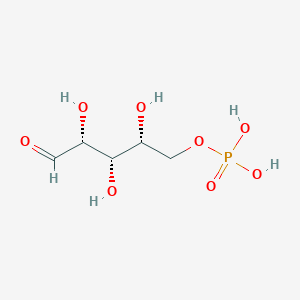
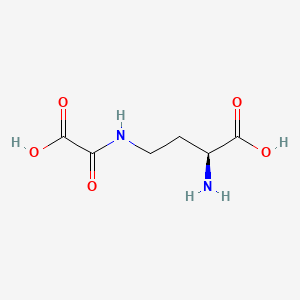
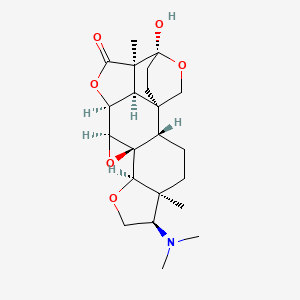
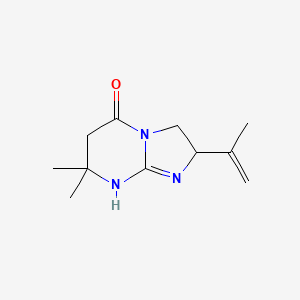
![4-(Prop-2-en-1-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1220770.png)
